Cas no 1806785-73-8 (5-Amino-4-(bromomethyl)-2-(difluoromethyl)pyridine)

5-Amino-4-(bromomethyl)-2-(difluoromethyl)pyridine 化学的及び物理的性質
名前と識別子
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- 5-Amino-4-(bromomethyl)-2-(difluoromethyl)pyridine
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- インチ: 1S/C7H7BrF2N2/c8-2-4-1-6(7(9)10)12-3-5(4)11/h1,3,7H,2,11H2
- InChIKey: PWABBJJJELTPTF-UHFFFAOYSA-N
- ほほえんだ: BrCC1=CC(C(F)F)=NC=C1N
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 12
- 回転可能化学結合数: 2
- 複雑さ: 145
- 疎水性パラメータ計算基準値(XlogP): 1.4
- トポロジー分子極性表面積: 38.9
5-Amino-4-(bromomethyl)-2-(difluoromethyl)pyridine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A029077881-1g |
5-Amino-4-(bromomethyl)-2-(difluoromethyl)pyridine |
1806785-73-8 | 97% | 1g |
$1,475.10 | 2022-03-31 | |
Alichem | A029077881-250mg |
5-Amino-4-(bromomethyl)-2-(difluoromethyl)pyridine |
1806785-73-8 | 97% | 250mg |
$484.80 | 2022-03-31 | |
Alichem | A029077881-500mg |
5-Amino-4-(bromomethyl)-2-(difluoromethyl)pyridine |
1806785-73-8 | 97% | 500mg |
$823.15 | 2022-03-31 |
5-Amino-4-(bromomethyl)-2-(difluoromethyl)pyridine 関連文献
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Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350
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Hans Raj Bhat,Prashant Gahtori,Surajit Kumar Ghosh,Kabita Gogoi,Anil Prakash,Ramendra K. Singh New J. Chem., 2013,37, 2654-2662
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Noriyoshi Arai,Yusei Kobayashi,Kenji Yasuoka Nanoscale, 2020,12, 6691-6698
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Jing Zhang,Pu Xiao Polym. Chem., 2018,9, 1530-1540
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Jamie R. Wolstenhulme,Alex Cavell,Matija Gredičak,Russell W. Driver,Martin D. Smith Chem. Commun., 2014,50, 13585-13588
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7. 3-Selenocyanate-indoles as new agents for the treatment of superficial and mucocutaneous infections†Priscilla Maciel Quatrin,Daiane Flores Dalla Lana,Luana Candice Genz Bazana,Luis Flávio Souza de Oliveira,Mario Lettieri Teixeira,Edilma Elaine Silva,William Lopes,Rômulo Faria Santos Canto New J. Chem., 2019,43, 926-933
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Lyudmila G. Kuz’mina,Artem I. Vedernikov,Natalia A. Lobova,Andrei V. Churakov,Judith A. K. Howard,Michael V. Alfimov,Sergey P. Gromov New J. Chem., 2007,31, 980-994
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Hossein Yadegari,Andrew Lushington,Qian Sun,Ruying Li,Tsun-Kong Sham,Xueliang Sun Energy Environ. Sci., 2017,10, 286-295
5-Amino-4-(bromomethyl)-2-(difluoromethyl)pyridineに関する追加情報
Introduction to 5-Amino-4-(bromomethyl)-2-(difluoromethyl)pyridine (CAS No. 1806785-73-8)
5-Amino-4-(bromomethyl)-2-(difluoromethyl)pyridine (CAS No. 1806785-73-8) is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and agrochemical research due to its versatile structural features. This compound, featuring a pyridine core with functional groups such as an amino group, a bromomethyl substituent, and a difluoromethyl group, presents a unique chemical profile that makes it valuable for synthesizing complex molecules. The presence of these distinct functional groups allows for diverse chemical transformations, making it a crucial intermediate in the development of novel therapeutic agents.
The bromomethyl moiety in the molecule is particularly noteworthy, as it serves as a reactive handle for further functionalization through nucleophilic substitution reactions. This reactivity is highly advantageous in medicinal chemistry, where such intermediates are often employed to introduce more complex structures into drug candidates. Additionally, the difluoromethyl group is known for its ability to enhance metabolic stability and binding affinity, which are critical factors in drug design. These properties have made 5-Amino-4-(bromomethyl)-2-(difluoromethyl)pyridine a popular choice for researchers aiming to develop next-generation pharmaceuticals.
In recent years, the demand for high-quality intermediates like 5-Amino-4-(bromomethyl)-2-(difluoromethyl)pyridine has surged due to advancements in synthetic methodologies and the increasing complexity of drug molecules. The compound has been widely used in the synthesis of kinase inhibitors, which are among the most extensively studied classes of drugs in oncology and inflammatory diseases. For instance, researchers have leveraged its structural framework to develop novel inhibitors targeting specific kinases involved in cancer pathways. The amino group provides a site for further derivatization, allowing chemists to fine-tune the pharmacological properties of their compounds.
Moreover, the difluoromethyl group has been extensively studied for its pharmacokinetic benefits. It can improve the bioavailability of drug candidates by reducing metabolic degradation and enhancing lipophilicity. This feature has been exploited in the design of small-molecule drugs that require prolonged circulation times or improved membrane permeability. The bromomethyl substituent further extends the compound's utility by enabling cross-coupling reactions with various nucleophiles, including organometallic reagents and heterocyclic compounds. Such reactions are fundamental in constructing intricate molecular architectures that mimic natural products or designed scaffolds.
Recent studies have highlighted the role of 5-Amino-4-(bromomethyl)-2-(difluoromethyl)pyridine in the development of agrochemicals as well. Its structural motifs are reminiscent of many bioactive molecules that interact with biological targets in plants and pests. For example, researchers have explored its potential as a precursor in synthesizing novel herbicides and fungicides that exhibit improved efficacy and environmental safety profiles. The ability to modify both the amino and bromomethyl groups allows for fine-tuning of biological activity, making this compound an attractive scaffold for agrochemical innovation.
The synthesis of 5-Amino-4-(bromomethyl)-2-(difluoromethyl)pyridine typically involves multi-step organic transformations starting from commercially available pyridine derivatives. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions and fluorination methods are commonly employed to introduce the desired functional groups with high precision. These synthetic strategies ensure that the final product meets stringent purity requirements necessary for pharmaceutical applications.
In conclusion, 5-Amino-4-(bromomethyl)-2-(difluoromethyl)pyridine (CAS No. 1806785-73-8) is a multifaceted compound with significant potential in both pharmaceutical and agrochemical research. Its unique combination of functional groups makes it an invaluable intermediate for constructing complex molecules with tailored biological activities. As research continues to evolve, this compound is expected to play an even greater role in the discovery and development of innovative therapeutic agents and crop protection products.
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